Cas no 851768-35-9 (5-Amino-3-methylbenzodisoxazole)

5-Amino-3-methylbenzodisoxazole is a heterocyclic organic compound featuring a benzodisoxazole core substituted with an amino group at the 5-position and a methyl group at the 3-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional groups enable selective modifications, facilitating the development of bioactive molecules. The compound’s rigid scaffold enhances binding affinity in target interactions, while its synthetic versatility supports diverse derivatization pathways. High purity grades are available to ensure consistency in research and industrial applications. Suitable for use in coupling reactions, heterocyclic expansions, and as a building block for specialized fine chemicals.
5-Amino-3-methylbenzodisoxazole structure
851768-35-9 structure
Product Name:5-Amino-3-methylbenzodisoxazole
CAS No:851768-35-9
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD11111683
CID:1039411
PubChem ID:21345397
Update Time:2025-10-28

5-Amino-3-methylbenzodisoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-methylbenzo[d]isoxazole
    • 3-methyl-1,2-benzoxazol-5-amine
    • 1,2-BENZISOXAZOL-5-AMINE, 3-METHYL-
    • 3-Methyl-1,2-benzisoxazol-5-amine (ACI)
    • 3-Methylbenzo[d]isoxazol-5-amine
    • SCHEMBL5334311
    • DTXSID00612647
    • DB-332858
    • 5-amino-3-methyl-1,2-benzisoxazole
    • CS-W022288
    • 851768-35-9
    • DS-2657
    • TQR0808
    • WDDYNCREWBOZLG-UHFFFAOYSA-N
    • AKOS000216305
    • MFCD11111683
    • 5-Amino-3-methylbenzodisoxazole
    • MDL: MFCD11111683
    • Inchi: 1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3
    • InChI Key: WDDYNCREWBOZLG-UHFFFAOYSA-N
    • SMILES: N1=C(C)C2C(=CC=C(C=2)N)O1

Computed Properties

  • Exact Mass: 148.063662883g/mol
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 322.3±22.0 °C at 760 mmHg
  • Flash Point: 148.7±22.3 °C

5-Amino-3-methylbenzodisoxazole Security Information

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5-Amino-3-methylbenzodisoxazole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate Solvents: Ethanol ,  Ethyl acetate ;  40 °C; 90 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Preparation of 3-(1,2-benzisothiazol or isoxazolo 5-yl)pyrimidines as herbicides
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Acetic acid ;  rt → 40 °C; 90 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
3-(1,2-Benzisothiazol- and isoxazol-5-yl)-2,4(1h,3h)-pyrimidinedione or thione and 3-(1,2-benzisothiazol- and isoxazol-5-y1)-4(3h)-pyrimidinone or thione herbicidal agents
, European Patent Organization, , ,

5-Amino-3-methylbenzodisoxazole Raw materials

5-Amino-3-methylbenzodisoxazole Preparation Products

5-Amino-3-methylbenzodisoxazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:851768-35-9)5-Amino-3-methylbenzodisoxazole
Order Number:A863666
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:42
Price ($):279.0
Email:sales@amadischem.com

Additional information on 5-Amino-3-methylbenzodisoxazole

Introduction to 5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9)

5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9) is a significant compound in the realm of pharmaceutical chemistry, exhibiting unique structural and functional properties that have garnered attention from researchers worldwide. This heterocyclic aromatic compound belongs to the benzodisoxazole class, characterized by its fused ring system containing both oxygen and nitrogen atoms. The presence of an amino group at the 5-position and a methyl substituent at the 3-position imparts distinct reactivity and potential biological activity, making it a valuable scaffold for drug discovery and medicinal chemistry investigations.

The synthesis of 5-Amino-3-methylbenzodisoxazole involves multi-step organic reactions, typically starting from readily available aromatic precursors. The process often includes cyclization, functional group transformations, and purification steps to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the production process, ensuring scalability and efficiency for industrial applications.

In recent years, 5-Amino-3-methylbenzodisoxazole has been extensively studied for its potential pharmacological effects. Its molecular structure suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary in vitro studies have highlighted its inhibitory activity against certain enzymes, making it a promising candidate for developing novel therapeutic agents. Specifically, research has focused on its potential role in modulating pathways related to inflammation and neurodegeneration.

One of the most intriguing aspects of 5-Amino-3-methylbenzodisoxazole is its versatility as a chemical scaffold. Medicinal chemists have leveraged its structure to design derivatives with enhanced pharmacokinetic properties and improved binding affinity to therapeutic targets. For instance, modifications at the amino group or the methyl substituent can significantly alter the compound's solubility, bioavailability, and metabolic stability. These structural modifications are crucial in optimizing drug candidates for clinical trials.

The compound's relevance extends beyond academic research; it has caught the eye of pharmaceutical companies exploring novel treatments for chronic diseases. Its ability to interact with multiple biological pathways makes it a compelling candidate for multitarget drug design—a strategy gaining traction in modern drug development due to its potential to address complex pathologies more effectively than single-target therapies. Collaborative efforts between academic institutions and industry players have accelerated the exploration of 5-Amino-3-methylbenzodisoxazole, leading to several promising preclinical candidates.

Recent advancements in computational chemistry have further enhanced the study of 5-Amino-3-methylbenzodisoxazole. Molecular modeling techniques allow researchers to predict binding affinities, metabolic pathways, and potential side effects with remarkable accuracy before conducting expensive wet-lab experiments. This integration of computational methods with traditional experimental approaches has streamlined drug discovery pipelines, reducing time-to-market for new therapeutics.

The environmental impact of synthesizing 5-Amino-3-methylbenzodisoxazole is also a critical consideration in modern pharmaceutical research. Sustainable chemistry principles are being applied to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Innovations such as catalytic asymmetric synthesis and solvent-free reactions are being explored to make the production process more eco-friendly while maintaining high yields.

Future directions in the study of 5-Amino-3-methylbenzodisoxazole include exploring its role in emerging therapeutic areas such as oncology and infectious diseases. Its unique structural features make it a versatile building block for designing small molecules that can disrupt disease-causing mechanisms at multiple levels. Additionally, investigating its interactions with nucleic acids could open new avenues in antiviral and anticancer drug development.

The regulatory landscape surrounding 5-Amino-3-methylbenzodisoxazole is another important factor influencing its adoption in drug development. Compliance with international guidelines ensures that compounds like this can progress through clinical trials safely and efficiently. Regulatory agencies closely monitor preclinical data to assess potential risks and benefits before approving new drugs based on compounds like this.

In conclusion,5-Amino-3-methylbenzodisoxazole (CAS No. 851768-35-9) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features, coupled with promising preclinical results, position it as a key player in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new possibilities for this compound,5-Amino-3-methylbenzodisoxazole is poised to make significant contributions to modern medicine.

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Amadis Chemical Company Limited
(CAS:851768-35-9)5-Amino-3-methylbenzodisoxazole
A863666
Purity:99%
Quantity:1g
Price ($):279.0
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